N-Phenyl Substitution Reduces Hydrogen-Bond Donor Count and Alters Ionization Relative to 5-Butylbarbituric Acid
5-Butyl-1-phenylbarbituric acid possesses only one hydrogen-bond donor (the N-3 proton), compared to two donors in 5-butylbarbituric acid (CAS 24384-05-4), which retains both N-1 and N-3 imide protons . This reduction is predicted to decrease the aqueous solubility of the neutral species and shift the pKa of the remaining acidic proton by approximately +1.5 log units, based on the electron-withdrawing effect of the N-phenyl substituent [1]. The computed topological polar surface area (TPSA) is 66.5 Ų, identical to Phetharbital (5,5-diethyl-1-phenylbarbituric acid) but lower than the 75.3 Ų of 5-butylbarbituric acid, reflecting the loss of one H-bond donor [2].
| Evidence Dimension | Hydrogen-bond donor count and ionization behavior |
|---|---|
| Target Compound Data | H-bond donors: 1; H-bond acceptors: 3; TPSA: 66.5 Ų (computed); predicted pKa ~7.5–8.5 (N-3 proton only) |
| Comparator Or Baseline | 5-Butylbarbituric acid (CAS 24384-05-4): H-bond donors: 2; H-bond acceptors: 3; TPSA: 75.3 Ų; pKa₁ ~4.0, pKa₂ ~8.0 (two ionizable protons) |
| Quantified Difference | Δ H-bond donors = −1; Δ TPSA ≈ −8.8 Ų; loss of one acidic center (N-1 blocked) |
| Conditions | Computed molecular descriptors (PubChem/XLogP3); predicted pKa values by class analogy to N-methylbarbituric acid derivatives |
Why This Matters
The elimination of the N-1 acidic proton reduces the compound's capacity for pH-dependent ionization and intermolecular hydrogen bonding, directly affecting solubility, membrane permeability, and formulation behavior relative to N-unsubstituted barbiturates.
- [1] Hajali N, Taghva Manesh A, Seif A. Investigating Functionalization Impacts on Structural Features of Barbituric Acid Derivatives: DFT Approach. Main Group Chemistry. 2021;20(4):529-537. DOI: 10.3233/MGC-210065. View Source
- [2] PubChem. Phetharbital (CID 9650). Computed descriptors: TPSA 66.5 Ų; H-bond donors: 1; H-bond acceptors: 3; XLogP3-AA: 1.8. View Source
